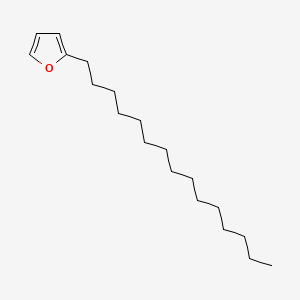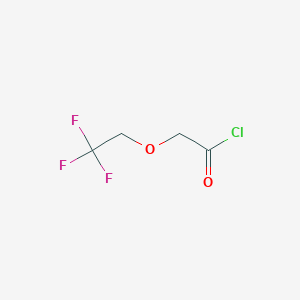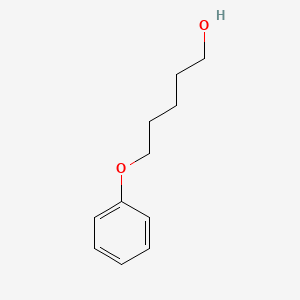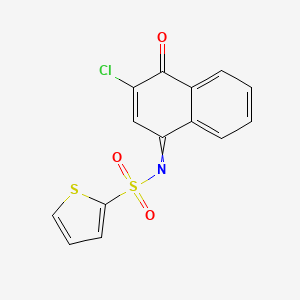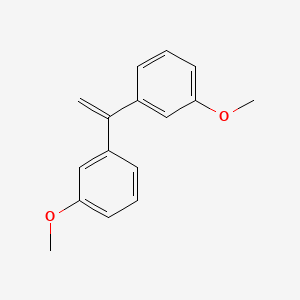![molecular formula C10H10O2 B8611715 1,3,5,7-tetrahydrofuro[3,4-f][2]benzofuran](/img/structure/B8611715.png)
1,3,5,7-tetrahydrofuro[3,4-f][2]benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran is a chemical compound with the molecular formula C10H8O6. It is a solid substance that appears white or off-white in color. This compound is widely used in the synthesis of high-performance polymers, such as polyimides, due to its unique chemical structure and properties .
Méthodes De Préparation
The preparation of 1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran typically involves the hydrogenation of benzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetrone. This reaction is carried out using hydrogen gas and a suitable catalyst under controlled temperature and pressure conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring the efficient and safe synthesis of the compound.
Analyse Des Réactions Chimiques
1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mécanisme D'action
The mechanism of action of 1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran can be compared with other similar compounds, such as:
1,2,4,5-Cyclohexanetetracarboxylic dianhydride (HPMDA): This compound shares a similar chemical structure and is also used in the synthesis of high-performance polymers.
Hexahydro-1H,3H-furo[3,4-f]benzofuran-1,3,5,7-tetrone: Another compound with a similar structure, used in various organic synthesis applications.
The uniqueness of 1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran lies in its specific chemical properties and its ability to form high-performance polymers with exceptional thermal and mechanical properties.
Propriétés
Formule moléculaire |
C10H10O2 |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
1,3,5,7-tetrahydrofuro[3,4-f][2]benzofuran |
InChI |
InChI=1S/C10H10O2/c1-7-3-11-5-9(7)2-10-6-12-4-8(1)10/h1-2H,3-6H2 |
Clé InChI |
ZZERRBOYXNRSET-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC3=C(COC3)C=C2CO1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxycyclohepta[d]imidazole](/img/structure/B8611648.png)

